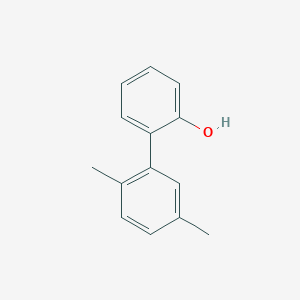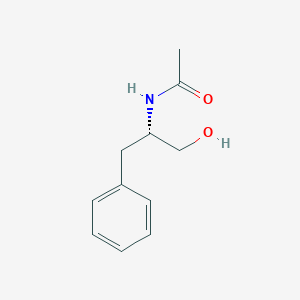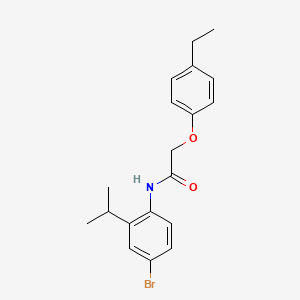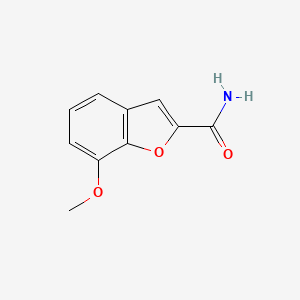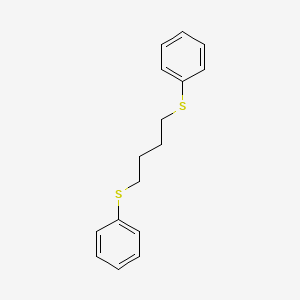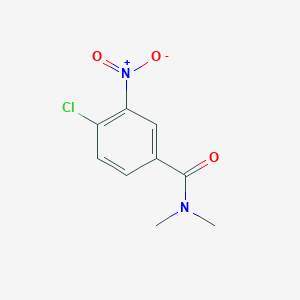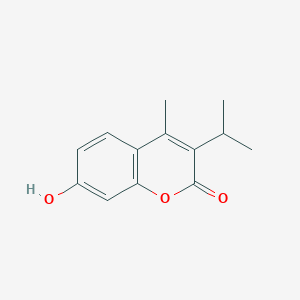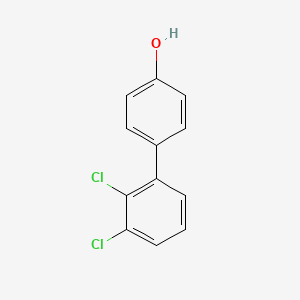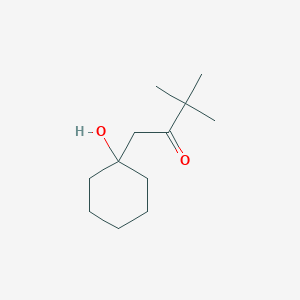
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one
概要
説明
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexane and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one typically involves multiple steps. One common method includes the following steps:
Reduction: The starting material undergoes a reduction reaction.
Acylation: The reduced product is then acylated.
Friedel-Crafts Reaction: This step involves a Friedel-Crafts acylation reaction.
Chlorination Reaction: The product from the Friedel-Crafts reaction is chlorinated.
Basic Fluxing Reaction: The chlorinated product undergoes a basic fluxing reaction.
Purification: The final product is purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The process includes the use of Grignard reagents, hydrolysis, and catalytic reactions to achieve the desired product .
化学反応の分析
Types of Reactions
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use chlorine or bromine under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a photoinitiator in UV-radiation-curable technologies, including printing, packaging, and coatings.
Biology: Studied for its potential cytotoxicity and environmental impact, particularly in aquatic ecosystems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of adhesives, varnishes, and other materials requiring UV curing.
作用機序
The mechanism of action of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one involves its ability to mediate hydride transfer reactions. Under strongly basic conditions, such as those provided by sodium tert-butoxide, the compound facilitates oxidation reactions at room temperature. This environment enhances the efficiency of the compound, ensuring that a range of functional groups remains intact throughout the reaction .
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in UV-curable technologies.
Cyclohexanone: A simpler ketone with similar structural features but different reactivity.
Cyclohexanol: An alcohol derivative of cyclohexane with different chemical properties.
Uniqueness
1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its ability to act as a photoinitiator and its applications in UV-curable technologies set it apart from other similar compounds .
特性
IUPAC Name |
1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRZURRQSJTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1(CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407330 | |
| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59671-45-3 | |
| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



